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molecular formula C17H17NO5 B1229076 2-(2,5-Dimethoxyphenylcarbamoyl)phenyl acetate CAS No. 287194-30-3

2-(2,5-Dimethoxyphenylcarbamoyl)phenyl acetate

Cat. No. B1229076
M. Wt: 315.32 g/mol
InChI Key: WPDDCDPPSHTJDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06566394B1

Procedure details

2,5-Dimethoxyaniline (10.0 g, 65.3 mmol) was dissolved in pyridine (100 ml), and a solution of O-acetylsalicyloyl chloride (13.0 g, 65.3 mmol) in ethyl acetate (50 ml) was added thereto over 15 minutes under ice cooling. Thereafter, the mixture was stirred for 15 minutes at the same temperature as above. After adding water (10 ml) to the reaction mixture to stop the reaction, ethyl acetate (500 ml) was added and the reaction mixture was washed with 3 N hydrochloric acid (500 ml), water (500 ml), 2% sodium hydrogen carbonate solution (500 ml), and water (500 ml) in order. After drying it over Glauber's salt, the ethyl acetate layer was concentrated under reduced pressure and dried under vacuum to obtain the titled compound (19.8 g) as pale yellow syrup. The compound was used in the subsequent step without purification. The titled compound purified by preparative thin layer chromatography had the following physical properties.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][C:4]=1[NH2:5].[CH3:12][C:13]([O:15][C:16]1[C:21]([C:22](Cl)=[O:23])=[CH:20][CH:19]=[CH:18][CH:17]=1)=[O:14].O>N1C=CC=CC=1.C(OCC)(=O)C>[C:13]([O:15][C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][C:21]=1[C:22]([NH:5][C:4]1[CH:6]=[C:7]([O:10][CH3:11])[CH:8]=[CH:9][C:3]=1[O:2][CH3:1])=[O:23])(=[O:14])[CH3:12]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC1=C(N)C=C(C=C1)OC
Name
Quantity
100 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
13 g
Type
reactant
Smiles
CC(=O)OC1=CC=CC=C1C(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
Thereafter, the mixture was stirred for 15 minutes at the same temperature as above
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
the reaction mixture was washed with 3 N hydrochloric acid (500 ml), water (500 ml), 2% sodium hydrogen carbonate solution (500 ml), and water (500 ml) in order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying it over Glauber's salt
CONCENTRATION
Type
CONCENTRATION
Details
the ethyl acetate layer was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(=O)OC1=C(C(=O)NC2=C(C=CC(=C2)OC)OC)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 19.8 g
YIELD: CALCULATEDPERCENTYIELD 96.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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